molecular formula C15H20ClN3O B2656259 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1240806-48-7

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No. B2656259
CAS RN: 1240806-48-7
M. Wt: 293.8
InChI Key: IEPUNHKFMFYMNO-UHFFFAOYSA-N
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Description

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research. CMA is a potent inhibitor of protein kinase C (PKC), a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. The unique structure of CMA makes it an attractive target for drug discovery and development.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study focused on benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and free energy of electron injection, indicating their utility in photovoltaic cells. Additionally, their non-linear optical activity and interactions with the COX1 enzyme were analyzed, suggesting applications in materials science and biotechnology (Mary et al., 2020).

Herbicide Metabolism and Mode of Action

Research on chloroacetanilide herbicides, including their synthesis and radiolabeling, has been conducted to study their metabolism and mode of action. Such studies are critical for understanding the environmental impact and safety of agricultural chemicals (Latli & Casida, 1995).

Antimicrobial Properties of Heterocycles

Investigations into isoxazole-based heterocycles derived from cyanoacetamide have demonstrated promising antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Astrochemistry and Organic Synthesis

Acetamide derivatives are of interest in astrochemistry for understanding the formation of complex organic molecules (COMs) in interstellar environments. The hydrogen abstraction and subsequent photolysis of related compounds to form ketene are significant for models of cosmic chemical evolution (Haupa et al., 2020).

properties

IUPAC Name

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-11(3)7-12(13)16/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPUNHKFMFYMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

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